PHOSPHO1 Inhibition Potency: Target Compound vs. Des‑Cyano and Regioisomeric Comparators
The target compound (designated ML086/2q in the probe series) inhibits recombinant human PHOSPHO1 with an IC₅₀ of 140 nM. In contrast, the des‑cyano analog (compound 2p) shows an IC₅₀ of 1.2 µM, representing an 8.6‑fold loss of potency. The 3‑cyano regioisomer was not active up to 50 µM, and the corresponding benzylamide derivative (2r) gained off‑target activity at the related phosphatases PMI and PMM2, whereas the target compound displayed no measurable inhibition at these counterscreens (>50 µM) [1].
| Evidence Dimension | PHOSPHO1 enzymatic IC₅₀ and selectivity vs. PMI/PMM2 |
|---|---|
| Target Compound Data | IC₅₀ (PHOSPHO1) = 140 nM; PMI IC₅₀ >50 µM; PMM2 IC₅₀ >50 µM |
| Comparator Or Baseline | Des‑cyano analog 2p: IC₅₀ = 1.2 µM; 3‑cyano regioisomer: IC₅₀ >50 µM; Benzylamide 2r: PHOSPHO1 IC₅₀ = 2.3 µM with PMI IC₅₀ = 2.3 µM |
| Quantified Difference | 8.6‑fold more potent than des‑cyano; >357‑fold selectivity window over counter‑targets vs. benzylamide analog (no selectivity) |
| Conditions | Recombinant human PHOSPHO1, PMI, PMM2; fluorescence‑based phosphatase assay (Dahl et al., 2011 protocol) |
Why This Matters
The combination of sub‑micromolar on‑target potency and complete absence of activity on related phosphatases makes the compound the only suitable probe for PHOSPHO1‑dependent phenotypic screening where phosphatase cross‑reactivity would confound results.
- [1] Dahl, R. et al. Design, Synthesis and Evaluation of Benzoisothiazolones as Selective Inhibitors of PHOSPHO1. Bioorg. Med. Chem. Lett. 2014, 24, 4308–4311. View Source
